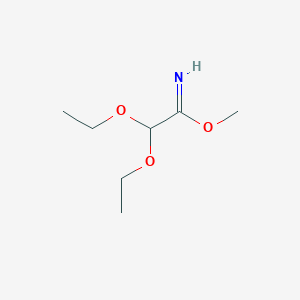
Methyl 2,2-diethoxyacetimidate
Cat. No. B1356755
Key on ui cas rn:
76742-48-8
M. Wt: 161.2 g/mol
InChI Key: YKOUABZEDZDJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863291B2
Procedure details


To a solution of methyl 2,2-diethoxyacetimidate (1.1 g, 6.82 mmol) in methanol (8 mL) was added p-tolylmethanamine (0.788 g, 6.50 mmol) dropwise at ambient temperature. The reaction flask was then placed into a preheated oil-bath and stirred at 70° C. for 16 h, then removed and allowed cooled. The volatiles were removed under reduced pressure and the crude material was added dropwise to sulfuric acid (5 mL) at ambient temperature. The reaction mixture was stirred for 72 h, then the flask was placed into an ice-water bath, diluted with water (50 mL), and slowly neutralized to pH=10 with sodium hydroxide (10 N). As the reaction mixture became basic, a grey precipitate formed. This precipitate was filtered, washed with water, and dried to afford 6-methylisoquinolin-3-amine (0.65 g, 63%), as a grey powder. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.73 (s, 1H), 7.69 (d, J=8.28 Hz, 1H), 7.29 (s, 1H), 7.00 (d, J=8.28 Hz, 1H), 5.81 (s, 1H), 2.40 (s, 3H). MS (LC/MS) R.T.=1.37; [M+H]+=159.10.



Yield
63%
Identifiers


|
REACTION_CXSMILES
|
C(O[CH:4](OCC)[C:5](=[NH:8])OC)C.[CH3:12][C:13]1[CH:14]=[CH:15][C:16]([CH2:19][NH2:20])=[CH:17][CH:18]=1>CO>[CH3:12][C:13]1[CH:14]=[C:15]2[C:4](=[CH:17][CH:18]=1)[CH:5]=[N:8][C:19]([NH2:20])=[CH:16]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(OC)=N)OCC
|
|
Name
|
|
|
Quantity
|
0.788 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)CN
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 70° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was then placed into a preheated oil-bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
allowed cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the crude material was added dropwise to sulfuric acid (5 mL) at ambient temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 72 h
|
|
Duration
|
72 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was placed into an ice-water bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a grey precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2C=C(N=CC2=CC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.65 g | |
| YIELD: PERCENTYIELD | 63% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
